N-(4-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(4-Ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring:
- A 1H-indole core substituted at the 3-position with a sulfonylacetamide group.
- A pyrrolidin-1-yl moiety attached via a 2-oxoethyl chain at the indole’s 1-position.
- A 4-ethoxyphenyl group as the N-acetamide substituent.
This compound’s design integrates motifs associated with bioactivity, such as the indole scaffold (common in kinase inhibitors) and the sulfonyl group (implicated in hydrogen bonding and target engagement).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-2-32-19-11-9-18(10-12-19)25-23(28)17-33(30,31)22-15-27(21-8-4-3-7-20(21)22)16-24(29)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQUWDUMRYDECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 1058396-56-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.4 g/mol. The compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and a sulfonamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃ |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1058396-56-7 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the inhibition of MEK1/2 kinases has been observed in related compounds, leading to reduced proliferation in various leukemia cell lines such as MV4-11 and MOLM13. The concentrations required for 50% growth inhibition (GI50) were approximately 0.3 µM and 1.2 µM respectively, suggesting that this compound may possess similar inhibitory effects on cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell signaling pathways. For instance, the sulfonamide group may facilitate binding to enzymes or receptors that are crucial for tumor growth and survival. The presence of the indole moiety is also significant, as indole derivatives have been shown to modulate various biological processes including apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for elucidating the biological potential of this compound. Research indicates that modifications at specific positions on the indole or ethoxyphenyl groups can significantly alter the compound's potency and selectivity against specific cancer types .
Study 1: Inhibition of Cancer Cell Proliferation
A study involving similar compounds demonstrated that modifications to the pyrrolidine ring enhanced anticancer activity against breast cancer cell lines. The study reported IC50 values significantly lower than those observed in untreated controls, indicating potent growth inhibition .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action through cellular assays and Western blot analysis. The results indicated that treatment with related compounds led to downregulation of phospho-ERK1/2 levels, supporting the hypothesis that these compounds may inhibit key signaling pathways involved in cancer progression .
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. These compounds inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for bacterial proliferation.
Anticancer Potential
N-(4-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been investigated for its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through modulation of specific signaling pathways. For instance, sulfonamide derivatives have demonstrated the ability to inhibit tumor growth in both in vitro and in vivo models .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Theoretical evaluations suggest favorable absorption and distribution characteristics, which are critical for achieving effective therapeutic concentrations in biological systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives revealed that this compound exhibited potent antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a preclinical trial, this compound was evaluated for its anticancer effects against human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology .
Summary Table of Biological Activities
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitutions and acid/base-mediated reactions:
a. Nucleophilic Substitution
The sulfonamide’s nitrogen can act as a leaving group under alkaline conditions. For example:
-
Reaction with alkyl halides : Formation of N-alkylated derivatives via SN2 mechanisms in polar aprotic solvents (e.g., DMF) at 60–80°C.
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SuFEx Chemistry : Sulfonyl fluoride exchange reactions with amines or alcohols, enabling selective derivatization (e.g., coupling with piperidine or morpholine derivatives) .
b. Hydrolysis
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Acidic Hydrolysis : The sulfonamide bond cleaves under strong acidic conditions (e.g., HCl/H₂O, reflux), yielding sulfonic acid and amine byproducts .
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Basic Hydrolysis : NaOH/EtOH at elevated temperatures generates sulfonate salts and acetamide fragments.
Acetamide Functional Group Reactions
The acetamide (-NHCO-) group undergoes hydrolysis and condensation:
a. Hydrolysis
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Acid-Catalyzed : HCl/H₂O cleaves the amide bond, producing carboxylic acid and 4-ethoxyaniline .
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Enzymatic : Esterases or proteases in pharmacological studies hydrolyze the acetamide to release active metabolites .
b. Condensation
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.
Indole and Pyrrolidine Moieties
a. Electrophilic Substitution
The indole’s C3 position undergoes electrophilic aromatic substitution (e.g., bromination with Br₂/FeBr₃).
b. Deprotonation
The indole NH (pKa ~17) deprotonates with strong bases (e.g., LDA), enabling alkylation at the nitrogen.
c. Pyrrolidine Ring Reactions
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) open the pyrrolidine ring under anhydrous conditions.
Biological Interactions
In pharmacological contexts, the compound reacts with biological nucleophiles:
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Cysteine Thiols : Forms covalent adducts via Michael addition at the α,β-unsaturated ketone (2-oxoethyl group) .
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Enzyme Active Sites : The sulfonamide acts as a zinc-binding group in metalloenzyme inhibition (e.g., carbonic anhydrase) .
Stability and Side Reactions
-
Photodegradation : The indole moiety undergoes photoxidation under UV light, forming oxindole derivatives.
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Thermal Decomposition : Degrades above 200°C, releasing SO₂ and pyrrolidine fragments.
This reactivity profile supports its utility in medicinal chemistry for prodrug design and target-specific modifications. Further studies are warranted to explore regioselective transformations and catalytic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Indole-Containing Acetamides
(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)Propanamide ()
- Key Differences :
- Lacks the sulfonyl and pyrrolidine groups present in the target compound.
- Features a 2-fluoro-biphenyl substituent instead of ethoxyphenyl.
- Implications: The biphenyl group may enhance lipophilicity and π-π stacking interactions compared to the ethoxyphenyl group, which could improve solubility due to the ether oxygen .
(b) N-(2-(tert-Butyl)Phenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Phenyl(Pyridin-2-yl)Methyl)Acetamide ()
Sulfonyl-Containing Analogues
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide ()
- Key Differences :
- Substitutes the indole core with a 4-chloro-2-nitrophenyl group.
- Features a methylsulfonyl group directly attached to the acetamide nitrogen.
- The absence of the pyrrolidine moiety reduces basicity and may alter pharmacokinetic properties .
Pyrrolidine-Containing Analogues
2-(2-Ethylphenoxy)-N-(2-Methyl-4-(Pyrrolidin-1-yl)Phenyl)Acetamide ()
- Key Differences: Replaces the indole-sulfonyl group with a 2-ethylphenoxy chain. Retains the pyrrolidin-1-yl group but positions it on a phenyl ring.
- Implications :
Substituent-Driven Comparisons
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-(4-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?
Answer:
The synthesis involves multi-step reactions, including sulfonylation of the indole moiety, alkylation of the pyrrolidine group, and final acetamide coupling. Key optimization strategies include:
- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Catalysts : Employing triethylamine or DMAP to accelerate amide bond formation .
- Progress monitoring : Thin-layer chromatography (TLC) and in situ NMR to track intermediate formation .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., indole C3-sulfonation and pyrrolidine N-alkylation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and identifies byproducts .
- Infrared Spectroscopy (IR) : Verifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Advanced: How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Functional group modulation : Substitute the ethoxyphenyl group with halogens or electron-withdrawing groups to assess binding affinity changes .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- In vitro assays : Test derivatives in enzyme inhibition assays (e.g., IC50 determination) and compare with parent compound .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfonyl group) for activity using software like Schrödinger .
Advanced: What experimental strategies address discrepancies in reported synthetic yields for this compound?
Answer:
- Parameter screening : Systematically vary temperature, solvent, and catalyst ratios using Design of Experiments (DoE) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., over-alkylated indole derivatives) and adjust stoichiometry .
- Catalyst optimization : Replace triethylamine with stronger bases (e.g., DBU) for challenging amidation steps .
- Scale-up adjustments : Optimize solvent volume-to-substrate ratio to mitigate mass transfer limitations .
Advanced: How should researchers assess the compound’s stability under physiological conditions for preclinical studies?
Answer:
- pH stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
- Plasma stability : Incubate with human/animal plasma and quantify intact compound via LC-MS/MS .
Advanced: What in silico methods are effective for predicting target interactions and pharmacokinetic properties?
Answer:
- Molecular docking : Use Glide or GOLD to simulate binding to targets like carbonic anhydrase or serotonin receptors .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., using AMBER) .
- ADMET prediction : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions .
- QSAR models : Relate structural descriptors (e.g., topological polar surface area) to activity using Random Forest algorithms .
Basic: What challenges arise when scaling up synthesis for preclinical testing, and how are they resolved?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches .
- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during sulfonylation .
- Solvent recovery : Implement green chemistry principles (e.g., solvent recycling) to reduce costs .
- Reproducibility : Standardize reagent sources and pre-activate catalysts (e.g., HATU for amidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
